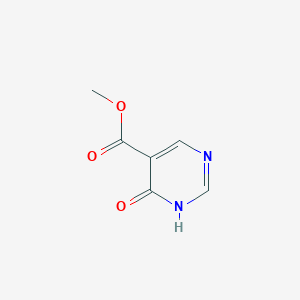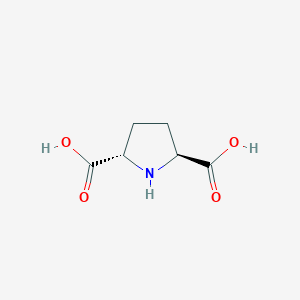![molecular formula C8H10N2O B1314792 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 307313-06-0](/img/structure/B1314792.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Descripción general
Descripción
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocycle. It’s a structural element of natural products and pharmaceutically active compounds . It has found use as a scaffold in drug research and agrochemicals .
Synthesis Analysis
Two principal synthetic routes towards 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been reported. One is based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .Molecular Structure Analysis
The molecular weight of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is 122.17 . The InChI code is 1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 .Chemical Reactions Analysis
The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine core can be modified through various chemical reactions. For instance, 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a liquid at room temperature . It should be stored in a dry place .Aplicaciones Científicas De Investigación
Use in Photodynamic Therapy
Field
Medical Science, specifically Oncology Application: This compound has been used as a photosensitizer in photodynamic therapy for melanoma cells . Method: The compound is introduced into the body and absorbed by cancer cells. When exposed to a specific wavelength of light, the compound becomes activated and destroys the cancer cells . Results: The compound showed impressive photosensitizer ability against both melanotic and amelanotic cancer cells. It led to the death of human melanoma cells, with both apoptosis and necrosis involved in the treatment response .
Use in Drug Research
Field
Pharmaceutical Science Application: The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research . Method: The compound is used as a base structure in the synthesis of new drugs . Results: The specific results of this application are not detailed in the source .
Use as a Building Block in Organic Synthesis
Field
Organic Chemistry Application: This compound is used as a building block in the synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines . Method: The compound is synthesized in a multigram scale in a cost-efficient manner. The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . Results: The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .
Use in the Preparation of Differentiated Diamides
Field
Pharmaceutical Science Application: The compound is used in the preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids . Method: The compound is used as a base structure in the synthesis of new drugs . Results: The specific results of this application are not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQWVWOKJBFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474343 | |
| Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
CAS RN |
307313-06-0 | |
| Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)






![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)




